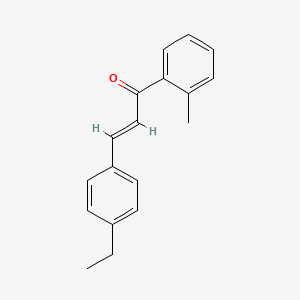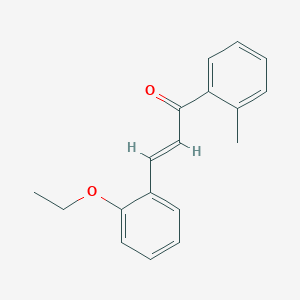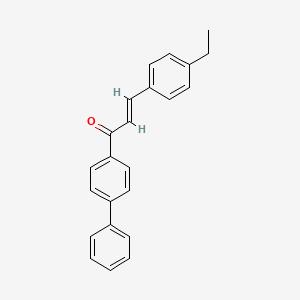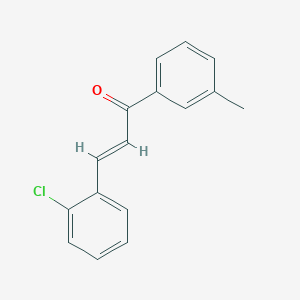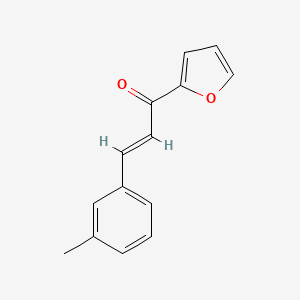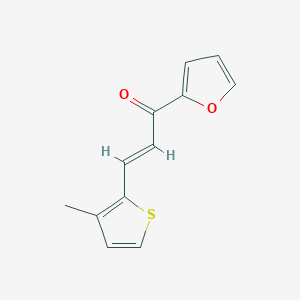
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one, or 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one, is a compound that has been studied in recent years for its potential applications in various fields of scientific research. As a small organic molecule, it has a variety of properties that make it an attractive candidate for a wide range of research applications.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one has been used in a variety of scientific research applications, most notably in the fields of pharmacology and biochemistry. In pharmacology, it has been used as a model compound to study the binding of drugs to their target molecules. In biochemistry, it has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death. Additionally, it has been used as a tool in the study of metabolic pathways and the regulation of gene expression.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one is not well understood. However, it is believed to interact with various proteins and enzymes in the cell, leading to changes in the cell’s metabolic pathways and gene expression. It is also believed to interact with receptors in the cell membrane, leading to changes in the cell’s response to external stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one have been studied in a variety of organisms, including bacteria, fungi, and mammalian cells. In general, it has been shown to induce changes in the expression of various genes and proteins, as well as to alter the activity of certain enzymes and metabolic pathways. It has also been shown to affect the cell’s response to external stimuli, such as hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one in laboratory experiments has several advantages. For example, it is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, it is non-toxic and has low potential for adverse side effects. However, it should be noted that its effects can vary depending on the organism and the concentration used, and that it is not always easy to predict the outcome of a given experiment.
Zukünftige Richtungen
Given its potential applications in various fields of scientific research, there are many possible future directions for 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one. For example, further research could be done to explore its effects on different organisms, as well as its potential therapeutic applications. Additionally, further research could be done to better understand its mechanism of action and to identify new ways to utilize it in laboratory experiments. Finally, further research could be done to explore its potential interactions with other molecules and its potential applications in drug discovery.
Synthesemethoden
The synthesis of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one is typically accomplished through a two-step reaction. The first step involves the condensation of 1-methyl-3-phenylprop-2-en-1-one with 2H-benzodioxol-5-ol to form the desired product. The second step involves the removal of water from the reaction mixture to yield the final product. The reaction is typically conducted in an inert atmosphere at a temperature of 80-100°C for 2-3 hours.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12-3-2-4-14(9-12)15(18)7-5-13-6-8-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPIMDPGKVFYJX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)
